
4-Amino-3,5-dibromo-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,5-dibromo-L-phenylalanine is a halogenated derivative of the aromatic amino acid phenylalanineIt acts as a partial NMDA receptor agonist, reduces glutamate release, and depresses the activity of AMPA/kainate receptors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dibromo-L-phenylalanine typically involves the halogenation of L-phenylalanineThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: 4-Amino-3,5-dibromo-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent phenylalanine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenylalanine and dehalogenated products.
Substitution: Various acylated or sulfonated derivatives.
科学的研究の応用
4-Amino-3,5-dibromo-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its effects on glutamatergic transmission and potential neuroprotective properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as stroke and seizures.
Industry: Utilized in the development of novel materials and pharmaceuticals
作用機序
The compound exerts its effects by modulating glutamatergic synaptic transmission. It enhances NMDA receptor function, reduces presynaptic glutamate release, and blocks AMPA/kainate receptors. These actions contribute to its neuroprotective properties and potential therapeutic applications .
類似化合物との比較
3,5-Diiodo-L-tyrosine: Another halogenated derivative with similar neuroprotective properties.
3,5-Dibromo-L-tyrosine: Shares similar mechanisms of action and applications.
4-Amino-3,5-dibromo-D-phenylalanine: A stereoisomer with comparable properties
Uniqueness: 4-Amino-3,5-dibromo-L-phenylalanine is unique due to its specific halogenation pattern and the presence of an amino group at the 4 position.
特性
CAS番号 |
76912-54-4 |
|---|---|
分子式 |
C9H10Br2N2O2 |
分子量 |
338.00 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-amino-3,5-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C9H10Br2N2O2/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7H,3,12-13H2,(H,14,15)/t7-/m0/s1 |
InChIキー |
JZLFHEHCLUENRJ-ZETCQYMHSA-N |
異性体SMILES |
C1=C(C=C(C(=C1Br)N)Br)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(C=C(C(=C1Br)N)Br)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-Imidazol-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14443242.png)
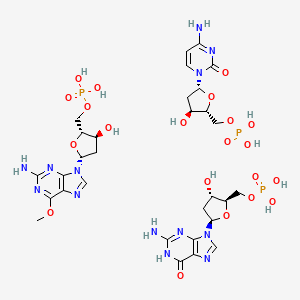
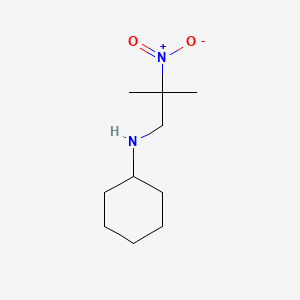
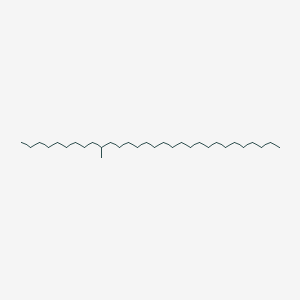

![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)
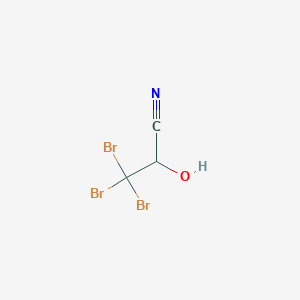
![2-Cyclopenten-1-one, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14443291.png)

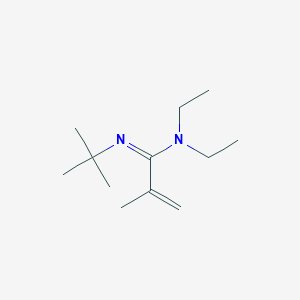
![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
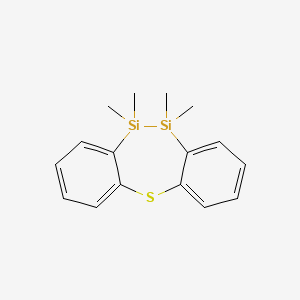
![[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14443334.png)
